3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of various derivatives of 3,5-bis-substituted benzoic acids has been explored in different contexts. For instance, the AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid was synthesized using a Sonogashira cross-coupling reaction, which is notable for its application with deactivated aryl halides. This method facilitated the production of hyperbranched polyesters, although the thermal instability of the monomer posed challenges for direct thermal polymerizations, necessitating alternative approaches such as carbodiimide-coupling reagents . Similarly, 3,5-bis(phosphonomethyl)benzoic acid was synthesized through a multi-step process involving bromination, azidonation, and reduction, starting from 3,5-dimethylbenzoic acid. This method was highlighted for its commercial viability due to its simplicity and cost-effectiveness .
Molecular Structure Analysis
The molecular structure of derivatives of 3,5-bis-substituted benzoic acids has been characterized using various spectroscopic techniques. For example, the lanthanide complexes synthesized from 3,5-bis(pyridine-2-ylmethoxy)benzoic acid were structurally authenticated by single-crystal X-ray diffraction, revealing their existence as one-dimensional coordination polymers with interesting two-dimensional molecular arrays held together by hydrogen-bonding interactions . Another derivative, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was found to crystallize in the trigonal space group, with its crystal packing stabilized by intermolecular hydrogen bonds, as confirmed by NBO analysis .
Chemical Reactions Analysis
The chemical reactivity of 3,5-bis-substituted benzoic acid derivatives has been explored in the context of their ability to form coordination compounds and polymers. The lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates demonstrated the ability of the benzoate ligands to serve as efficient light-harvesting chromophores, with some complexes exhibiting bright green luminescence efficiencies and longer excited state lifetimes . The synthesis of 3,5-bis(phosphonomethyl)benzoic acid and its application as a metal oxide surface bivalent anchor also exemplifies the chemical reactivity of these compounds, with the ability to bind to metal oxide surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis-substituted benzoic acid derivatives have been assessed through their spectroscopic evaluations and photophysical properties. The lanthanide complexes derived from these compounds displayed photophysical properties with molar absorption coefficients and luminescence efficiencies varying depending on the metal and ligand involved . The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to the small energy gap between the frontier molecular orbitals, as revealed by a detailed spectroscopic investigation .
Scientific Research Applications
Peptide Synthesis
A significant application of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid derivatives is in the field of peptide synthesis. N,O-Bis-Fmoc derivatives of amino acids, which include fluoren-9-ylmethoxycarbonyl (Fmoc) protecting groups, are utilized as intermediates in the synthesis of peptides with reversibly protected peptide bonds. These derivatives play a crucial role in inhibiting interchain association during solid-phase peptide synthesis, thus facilitating the production of peptides with "difficult sequences" (Johnson, Quibell, Owen, & Sheppard, 1993).
Surface Modification
The compound also finds application in surface chemistry, particularly in modifying metal oxide surfaces. A study demonstrated the synthesis and utilization of a related compound, 3,5-bis(phosphonomethyl)benzoic acid, as a bivalent anchor for metal oxide surfaces. This compound was successfully coupled to amine functionalities, deprotected, and shown to bind to metal oxide surfaces like tin-doped indium oxide and nanocrystalline TiO2 electrodes. Such applications highlight the compound's potential in surface modification and functionalization of materials (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).
Material Science
In the realm of materials science, derivatives of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid have been explored for their potential in constructing multifunctional materials. For instance, compounds incorporating fluorene and carbazole units have been designed for organic light-emitting diodes (OLEDs). These materials exhibit high luminescent efficiencies and brightness, making them suitable for application in high-performance OLEDs. The study introduces a novel approach to constructing solution-processable multifunctional materials, highlighting the versatility and potential of such compounds in advanced electronic and photonic devices (Ye et al., 2010).
properties
IUPAC Name |
3,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O6/c40-35(41)22-17-23(38-36(42)44-20-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)19-24(18-22)39-37(43)45-21-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-19,33-34H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIWQPSWBKDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595004 | |
Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | |
CAS RN |
248602-44-0 | |
Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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